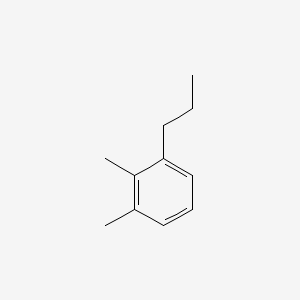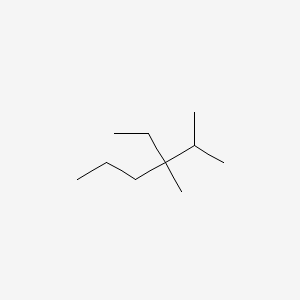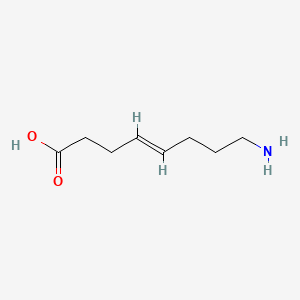
8-Aminooct-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Aminooct-4-enoic acid is an organic compound with the molecular formula C8H15NO2. It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to an octene backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aminooct-4-enoic acid typically involves the reaction of oct-4-enoic acid with ammonia or an amine under controlled conditions. One common method includes the use of a catalyst to facilitate the addition of the amino group to the octene chain. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher efficiency. The use of biocatalysts or enzyme-mediated reactions is also explored to achieve greener and more sustainable production methods .
Analyse Chemischer Reaktionen
Types of Reactions
8-Aminooct-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The double bond in the octene chain can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives such as 8-oxo-oct-4-enoic acid.
Reduction: Formation of 8-aminooctanoic acid.
Substitution: Formation of N-acyl or N-sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
8-Aminooct-4-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-Aminooct-4-enoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in enzymatic reactions, leading to the formation of bioactive metabolites. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Aminohexanoic acid: Similar structure but with a shorter carbon chain.
8-Aminodecanoic acid: Similar structure but with a longer carbon chain.
4-Aminobut-2-enoic acid: Similar structure but with a different position of the double bond.
Uniqueness
8-Aminooct-4-enoic acid is unique due to its specific chain length and the position of the double bond, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
55348-89-5 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(E)-8-aminooct-4-enoic acid |
InChI |
InChI=1S/C8H15NO2/c9-7-5-3-1-2-4-6-8(10)11/h1-2H,3-7,9H2,(H,10,11)/b2-1+ |
InChI-Schlüssel |
VIBUBBGZNCHOEE-OWOJBTEDSA-N |
Isomerische SMILES |
C(C/C=C/CCC(=O)O)CN |
Kanonische SMILES |
C(CC=CCCC(=O)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


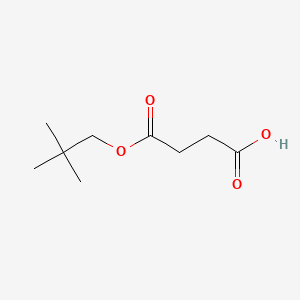
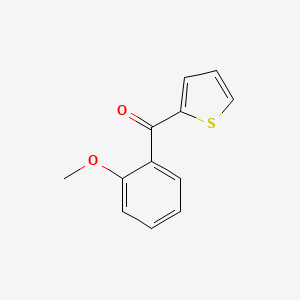
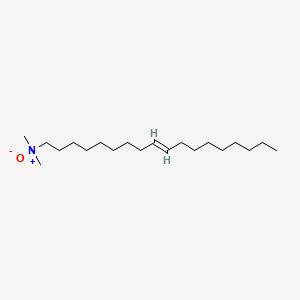
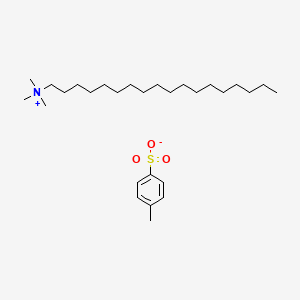

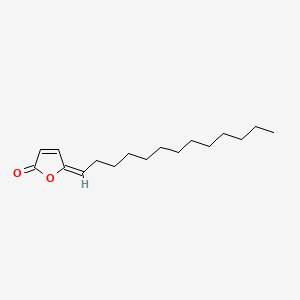
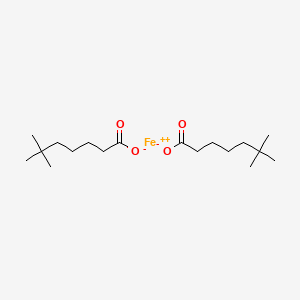
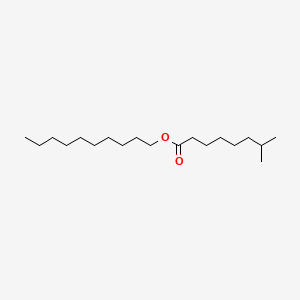
![2-[(6,8-Dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B12650753.png)

